molecular formula C15H14BrClN2O4 B455726 5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide

5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide

Cat. No.: B455726
M. Wt: 401.64g/mol
InChI Key: DQBZXRINKQFMJP-UHFFFAOYSA-N
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Description

5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a bromine atom, and a chlorophenoxy group. Its complex molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the furan-2-carbohydrazide core, followed by the introduction of the bromine and chlorophenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule.

Scientific Research Applications

5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide
  • 5-bromo-N’-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide
  • 5-bromo-N’-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-bromo-N’-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide stands out due to its unique combination of functional groups. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H14BrClN2O4

Molecular Weight

401.64g/mol

IUPAC Name

5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide

InChI

InChI=1S/C15H14BrClN2O4/c1-15(2,23-10-5-3-9(17)4-6-10)14(21)19-18-13(20)11-7-8-12(16)22-11/h3-8H,1-2H3,(H,18,20)(H,19,21)

InChI Key

DQBZXRINKQFMJP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NNC(=O)C1=CC=C(O1)Br)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NNC(=O)C1=CC=C(O1)Br)OC2=CC=C(C=C2)Cl

solubility

43.9 [ug/mL]

Origin of Product

United States

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